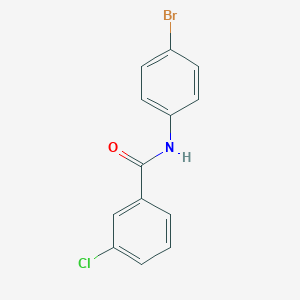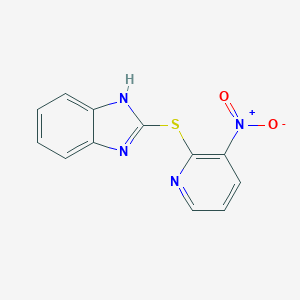![molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1](/img/structure/B183477.png)
2-[(7-Chloroquinolin-4-yl)amino]ethanol
Descripción general
Descripción
2-[(7-Chloroquinolin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the infected cells. In the case of antimalarial activity, this compound is believed to inhibit the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite and ultimately causing its death. In the case of anticancer activity, this compound is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as dihydrofolate reductase and topoisomerase II, which are essential for the growth and replication of cells. This compound has also been shown to induce oxidative stress and DNA damage, leading to cell death. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(7-Chloroquinolin-4-yl)amino]ethanol in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(7-Chloroquinolin-4-yl)amino]ethanol. One area of research is the development of new analogs with improved solubility and efficacy. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other drugs and pathways. Additionally, further research is needed to explore the immunomodulatory effects of 2-[(7-Chloroquinolin-4-yl)amino]ethanol and its potential applications in treating viral infections. Finally, the potential use of this compound as a therapeutic agent in clinical settings should also be explored.
Conclusion:
In conclusion, 2-[(7-Chloroquinolin-4-yl)amino]ethanol is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the various future directions of this compound, and its potential as a therapeutic agent in clinical settings should also be explored.
Aplicaciones Científicas De Investigación
2-[(7-Chloroquinolin-4-yl)amino]ethanol has potential applications in various fields of scientific research. It has been studied for its antimalarial properties and has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. This compound has also been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been studied for its potential use as an antiviral agent and has shown activity against various viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Número CAS |
91066-18-1 |
|---|---|
Nombre del producto |
2-[(7-Chloroquinolin-4-yl)amino]ethanol |
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-[(7-chloroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14) |
Clave InChI |
RSYOSUMAMNFKSM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

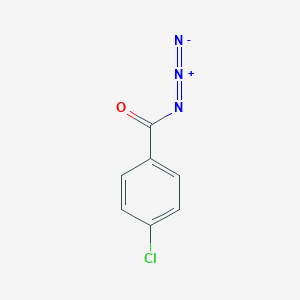
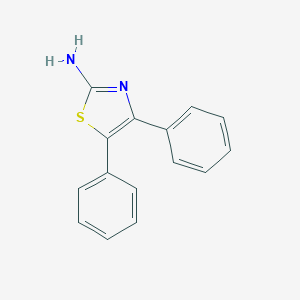
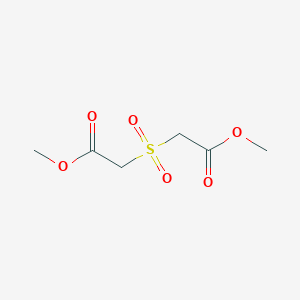
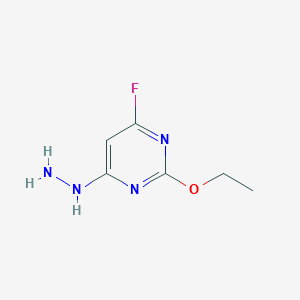
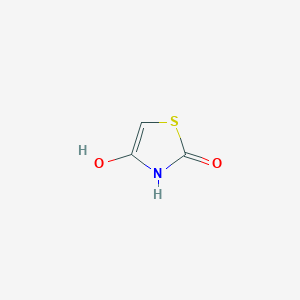
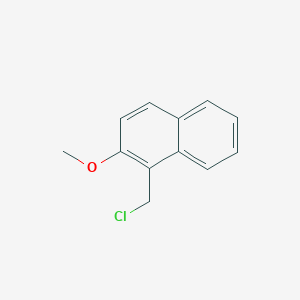

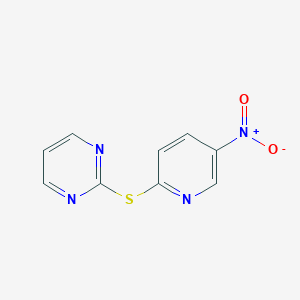
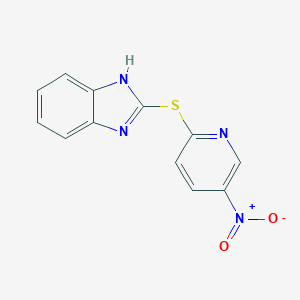
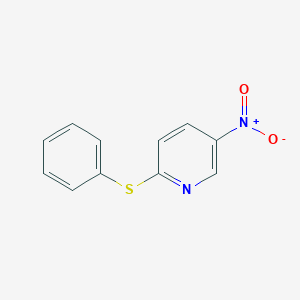
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
